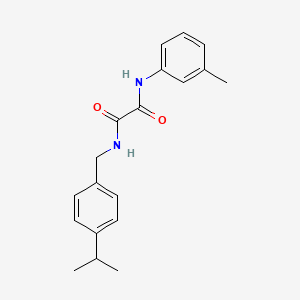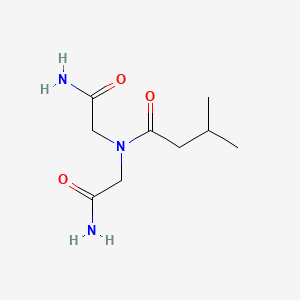
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. The compound is a small molecule that has been shown to have a wide range of potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the inhibition of the p97 ATPase. This enzyme is involved in the degradation of misfolded and damaged proteins, which can accumulate in cells and lead to the development of various diseases. By inhibiting this enzyme, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide can prevent the accumulation of these proteins and potentially slow the progression of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the p97 ATPase, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potency as an inhibitor of the p97 ATPase. This makes it a valuable tool for studying protein degradation pathways and potential therapeutic targets for the treatment of various diseases. However, one limitation of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are a number of potential future directions for research on N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is in the development of more potent and selective inhibitors of the p97 ATPase. Another potential direction is in the use of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide as a tool for studying protein degradation pathways in various diseases. Additionally, further research is needed to determine the potential therapeutic applications of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the reaction of 4-isopropylbenzylamine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of protein degradation. N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to be a potent inhibitor of the p97 ATPase, which is involved in the degradation of misfolded and damaged proteins. This makes N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide a potential therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-9-7-15(8-10-16)12-20-18(22)19(23)21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHSKLTPUBDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)

![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)